molecular formula C14H32ClN B3255063 Diheptylamine hydrochloride CAS No. 2486-83-1

Diheptylamine hydrochloride

Cat. No.: B3255063
CAS No.: 2486-83-1
M. Wt: 249.86 g/mol
InChI Key: FGISZQXBPYTXLX-UHFFFAOYSA-N
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Description

Diheptylamine hydrochloride is an organic compound with the molecular formula C14H32ClN. It is a derivative of diheptylamine, where the amine group is protonated and paired with a chloride ion. This compound is typically found in the form of a crystalline powder and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptylamine hydrochloride can be synthesized through the alkylation of heptylamine with heptyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product. The reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, this compound is produced by the direct reaction of heptylamine with hydrochloric acid. The process involves dissolving heptylamine in an appropriate solvent and then adding hydrochloric acid to the solution. The resulting this compound precipitates out of the solution and can be collected by filtration and dried.

Chemical Reactions Analysis

Types of Reactions

Diheptylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced back to diheptylamine.

    Substitution: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products Formed

    Oxidation: Diheptylamine oxide.

    Reduction: Diheptylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Diheptylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: It is used in the study of amine metabolism and as a model compound for studying amine interactions with biological molecules.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diheptylamine hydrochloride involves its interaction with various molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. It can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Diethylamine hydrochloride
  • Dipropylamine hydrochloride
  • Triethylamine hydrochloride

Uniqueness

Diheptylamine hydrochloride is unique due to its longer alkyl chain compared to other similar compounds. This longer chain can influence its physical properties, such as solubility and boiling point, and can affect its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-heptylheptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N.ClH/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h15H,3-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGISZQXBPYTXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCCCCCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-83-1
Record name 1-Heptanamine, N-heptyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2486-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name diheptylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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